N,N-Dimethyl-1-(4-piperidinyl)ethanamine dihydrochloride hydrate
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Overview
Description
N,N-Dimethyl-1-(4-piperidinyl)ethanamine dihydrochloride hydrate is a chemical compound with the molecular formula C9H20N2·2ClH·H2O. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(4-piperidinyl)ethanamine dihydrochloride hydrate typically involves the reaction of N,N-dimethyl-1-(4-piperidinyl)ethanamine with hydrochloric acid in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride hydrate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(4-piperidinyl)ethanamine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of N,N-Dimethyl-1-(4-piperidinyl)ethanamine.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-1-(4-piperidinyl)ethanamine dihydrochloride hydrate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving neurotransmitter systems and receptor binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(4-piperidinyl)ethanamine dihydrochloride hydrate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-(4-piperidinyl)ethanamine
- N,N-Dimethyl-1-(4-piperidinyl)ethanamine hydrochloride
- N,N-Dimethyl-1-(4-piperidinyl)ethanamine monohydrate
Uniqueness
N,N-Dimethyl-1-(4-piperidinyl)ethanamine dihydrochloride hydrate is unique due to its dihydrochloride hydrate form, which provides enhanced stability and solubility compared to its non-hydrated counterparts. This makes it particularly useful in various research and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-1-piperidin-4-ylethanamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH.H2O/c1-8(11(2)3)9-4-6-10-7-5-9;;;/h8-10H,4-7H2,1-3H3;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPPMZUMEFWRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)N(C)C.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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